1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl groups, a dimethylamino group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable isothiocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea has several applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including Michael addition and aldol reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]thiourea
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethyl and dimethylamino groups enhances its versatility in various applications compared to similar compounds .
Properties
Molecular Formula |
C16H21F6N3S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea |
InChI |
InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26) |
InChI Key |
HWIPDTNXZGWVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |
Origin of Product |
United States |
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